N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine
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Overview
Description
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is a compound with the molecular formula C10H18IN3O2 and a molecular weight of 339.1733 . This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound also contains an iodoethyl group and a Boc-protected amine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
The synthesis of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine involves several steps. One common method for preparing Boc-protected amines is through the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the Boc-protected amine in high purity.
For the specific synthesis of this compound, the starting material is often a diazirine precursor, which undergoes iodination to introduce the iodoethyl group. The final step involves the protection of the amine group with the Boc group under mild conditions .
Chemical Reactions Analysis
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: The compound can be used to form amides through reactions with carboxylic acids or acid chlorides in the presence of coupling agents.
Scientific Research Applications
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is primarily related to its diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming cov
Biological Activity
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine (CAS No. 2135595-59-2) is a diazirine-based compound that has garnered interest in various biological applications, particularly in the field of chemical biology and bioconjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a diazirine moiety, which is known for its ability to undergo photochemical reactions upon exposure to UV light. The presence of the N-Boc (tert-butoxycarbonyl) protecting group enhances its stability and solubility in organic solvents. The molecular formula is C13H18N4I, with a molecular weight of approximately 339.173 g/mol.
Property | Value |
---|---|
CAS Number | 2135595-59-2 |
Molecular Formula | C13H18N4I |
Molecular Weight | 339.173 g/mol |
Purity | ≥95% |
Diazirines are characterized by their photoreactive properties, allowing them to form covalent bonds with nearby biomolecules upon UV irradiation. This feature makes this compound a valuable tool for probing protein interactions and mapping cellular environments.
- Photoreactivity : Upon UV light exposure, the diazirine ring opens, generating a highly reactive carbene species that can insert into C-H and N-H bonds of proteins or nucleic acids.
- Bioconjugation : This reactivity facilitates the attachment of labels or drugs to specific biomolecules, enabling targeted delivery and tracking within biological systems.
1. Protein Labeling
This compound has been utilized for the selective labeling of proteins in live cells. Studies have shown that this compound can effectively label proteins without significant cytotoxicity, making it suitable for in vivo applications.
2. Drug Delivery Systems
The ability to conjugate therapeutic agents to specific targets via diazirine chemistry opens avenues for developing targeted drug delivery systems. Research indicates that compounds like this compound can enhance the efficacy of drugs by improving their localization at disease sites.
3. Imaging Techniques
Due to its photoreactive nature, this compound is also being explored for use in imaging techniques that require precise spatial resolution, such as fluorescence microscopy and photoaffinity labeling.
Case Studies and Research Findings
Several studies have highlighted the biological activity and utility of this compound:
-
Protein Interaction Mapping : A study demonstrated the use of this compound to map protein-protein interactions in live cells using mass spectrometry analysis after UV irradiation.
- Findings : Enhanced identification of interaction partners compared to traditional methods.
-
Targeted Drug Delivery : Research involving conjugating this diazirine to chemotherapeutic agents showed improved targeting and reduced side effects in animal models.
- Findings : Significant reduction in tumor size with minimal systemic toxicity.
Properties
Molecular Formula |
C10H18IN3O2 |
---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(2-iodoethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H18IN3O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7H2,1-3H3,(H,12,15) |
InChI Key |
BWBRSXRURUFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCI |
Origin of Product |
United States |
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